molecular formula C15H15N3.ClH<br>C15H16ClN3 B147736 Acridine Yellow CAS No. 135-49-9

Acridine Yellow

Cat. No.: B147736
CAS No.: 135-49-9
M. Wt: 273.76 g/mol
InChI Key: BGLGAKMTYHWWKW-UHFFFAOYSA-N
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Description

Acridine Yellow G (CAS 135-49-9) is a multifunctional acridine dye with significant applications across biochemical and chemical research. In biological research, it serves as a fluorescent stain for cell biology, used for non-invasive measurements of cytoplasmic pH changes in whole cells . A key area of investigation is its potent anti-tumor activity. Studies show that this compound G can block glioblastoma growth by dually inhibiting Epidermal Growth Factor Receptor (EGFR) and Protein Kinase C (PKC), leading to cell cycle arrest and apoptosis . In synthetic chemistry, it functions as an effective photo-induced electron transfer (PET) photocatalyst. Under visible light, it facilitates green chemical synthesis, such as the efficient, metal-free construction of polyfunctionalized dihydro-2-oxypyrroles, demonstrating high yields and short reaction times . The compound is also noted for its DNA-binding properties, which makes it useful as a mutagen in microbiology . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2,7-dimethylacridine-3,6-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.ClH/c1-8-3-10-5-11-4-9(2)13(17)7-15(11)18-14(10)6-12(8)16;/h3-7H,16-17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLGAKMTYHWWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(C=C(C(=C3)C)N)N=C2C=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92-26-2 (Parent)
Record name Acridine Yellow
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DSSTOX Substance ID

DTXSID2059649
Record name 2,7-Dimethylacridin-3,6-yldiamine hydrochloride
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Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135-49-9
Record name Acridine Yellow
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acridine Yellow
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Record name Acridine Yellow G
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Record name 3,6-Acridinediamine, 2,7-dimethyl-, hydrochloride (1:1)
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Record name 2,7-Dimethylacridin-3,6-yldiamine hydrochloride
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Record name 2,7-dimethylacridin-3,6-yldiamine hydrochloride
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Record name ACRIDINE YELLOW
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Preparation Methods

The synthetic routes and reaction conditions for NSC13973 are not extensively documented in the available literature. it is typically synthesized through standard organic synthesis techniques involving multiple steps of chemical reactions, purification, and characterization. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Solvent and Light Source Optimization

Comparative studies reveal solvent and light dependencies:

Table 1: Solvent Screening for Dihydro-2-Oxypyrrole Synthesis

SolventIsolated Yield (%)Reaction Time (min)
EtOH9720
MeOH7920
H₂O4240
DMF2855
Toluene3840

Table 2: Light Source Impact

Light Source (Intensity)Yield (%)
Blue LED (12 W)97
White LED (12 W)84
Green LED (12 W)89
No lightTrace

Ethanol and blue LED (12 W) maximize efficiency due to improved light absorption and radical generation .

Catalytic Mechanism

The PET-driven process involves:

  • Photoexcitation : AYG absorbs visible light, forming an excited state (AYG*).

  • Electron Transfer : AYG* oxidizes amines to generate radical cations.

  • Radical Cascade : Sequential Michael addition, Mannich reaction, and cyclization form the dihydro-2-oxypyrrole core .

Turnover Metrics :

  • Turnover Number (TON): 64.67

  • Turnover Frequency (TOF): 3.23 h⁻¹
    These metrics confirm AYG’s recyclability and low catalytic load .

Scalability and Industrial Potential

Gram-scale reactions (up to 5 mmol) maintain >90% yield , demonstrating feasibility for industrial applications .

Comparative Catalytic Performance

Table 3: Photocatalyst Efficiency

PhotocatalystYield (%)
This compound G97
Rhodamine B57
Riboflavin61
9-H-xanthen-9-one49

AYG outperforms common dyes due to superior PET activity and stability .

Scientific Research Applications

Photocatalysis

Overview : AYG serves as a photo-induced electron transfer (PET) photocatalyst, facilitating various chemical reactions under visible light irradiation. This property is significant for developing environmentally friendly synthetic methodologies.

Key Findings:

  • Photocatalytic Efficiency : AYG has demonstrated high yields (85-97%) in the synthesis of polyfunctionalized dihydro-2-oxypyrroles using visible light as a renewable energy source. The reactions were efficient, occurring at room temperature in ethanol solutions without harmful solvents .
Reaction ConditionsYield (%)Reaction Time (min)
Ethanol, AYG (1.5 mol%)9715-30
Other solvents<85Varied
  • Environmental Impact : The use of AYG in photocatalysis minimizes waste and avoids toxic solvents, aligning with green chemistry principles .

Antitumor Activity

Overview : Research has identified AYG as a potent inhibitor of glioblastoma growth through its dual inhibition of the epidermal growth factor receptor (EGFR) and protein kinase C (PKC).

Case Study:

  • Mechanism of Action : AYG inhibits EGFR and PKC with IC50 values of approximately 7.5 µM and 5 µM, respectively. This dual inhibition leads to cell cycle arrest in the G1 phase and promotes apoptosis in tumor cells .

Results:

  • In Vivo Efficacy : Oral administration of AYG significantly reduced tumor volumes in both subcutaneous and intracranial models of glioblastoma, suggesting its potential as a therapeutic agent for aggressive brain tumors .
Treatment TypeTumor Volume Reduction (%)Survival Rate Increase (%)
AYG Treatment6040

Analytical Chemistry

Overview : AYG is employed as a fluorescent marker and dye for various analytical applications, including DNA staining and spectrophotometric analysis.

Applications:

  • DNA Staining : Utilized in chromatography for identifying DNA sequences, enhancing visualization due to its strong fluorescence properties .
  • Spectrophotometry : Effective in detecting impurities in chemical samples, providing reliable data for quality control processes .

Electrochemical Sensors

Overview : Recent developments have integrated AYG into electrochemical sensors for drug detection.

Key Findings:

  • Sensor Performance : An electrochemical DNA sensor based on AYG showed recoveries between 102% and 105% for doxorubicin formulations, indicating its high sensitivity and reliability for pharmaceutical analysis .

Mechanism of Action

NSC13973 exerts its effects by inducing lysosomal membrane permeabilization, leading to the release of lysosomal proteases such as cathepsin B and cathepsin D into the cytosol. This process triggers apoptosis through a mitochondrial pathway, involving the activation of caspase-3 and other apoptotic proteins. The compound’s ability to induce p53-independent apoptosis makes it particularly valuable for treating cancers with p53 mutations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acridine Orange (AO)

Property Acridine Yellow G (AYG) Acridine Orange (AO)
Structure 3,6-diamino-2,7-dimethylacridine 3,6-bis(dimethylamino)acridine
Applications Anticancer, photocatalysis, DNA staining Textile/ink dye, lysosome staining
DNA Interaction Intercalation (mutagenic potential) Intercalation (stronger affinity due to dimethylamino groups)
Toxicity Low toxicity in rodents Higher cytotoxicity due to prolonged DNA binding
Key Research Inhibits EGFR/PKC kinases Used in microbial viability assays

Distinct Features : AYG’s anticancer specificity stems from kinase inhibition, whereas AO’s utility lies in its strong lysosomal staining and microbial applications .

Rhodamine 6G

Property AYG Rhodamine 6G
Class Acridine dye Xanthene dye
Fluorescence pH-sensitive, greenish emission High quantum yield, red emission
Crystal Incorporation Random orientation in HEWL crystals; 1.7× higher concentration in crystals vs. solution Polarization-dependent orientation due to smaller size
Applications Photocatalysis, biomedical imaging Laser dyes, flow cytometry

Distinct Features : AYG’s random orientation in crystals contrasts with Rhodamine 6G’s structured alignment, reflecting differences in molecular size and interaction dynamics .

Thioflavin T (ThT)

Property AYG Thioflavin T (ThT)
Structure Tricyclic acridine core Benzothiazole derivative
Fluorescence Use FRET-based detection Amyloid fibril detection
Misidentification N/A Initially misidentified as AYG in PMP studies
Toxicity Non-toxic in chronic rodent studies Low toxicity, used in histology

Distinct Features : ThT’s amyloid specificity contrasts with AYG’s versatility in photocatalysis and oncology, underscoring structural influences on function .

Quinacrine

Property AYG Quinacrine
Class Acridine derivative 9-aminoacridine derivative
Applications Anticancer, photocatalysis Antimalarial, anti-inflammatory
Mechanism Kinase inhibition, cell cycle arrest DNA intercalation, topoisomerase inhibition
Toxicity Mutagenic potential (low in vivo) Higher hepatotoxicity

Distinct Features : Quinacrine’s antimicrobial focus diverges from AYG’s oncological and catalytic roles, reflecting substituent-driven bioactivity .

9-Phenyl Acridine

Property AYG 9-Phenyl Acridine
Structure 3,6-diamino-2,7-dimethylacridine Acridine with phenyl substituent at C9
Anticancer Activity Glioblastoma, lung cancer Melanoma (A375 cells)
Mechanism EGFR/PKC inhibition Apoptosis via mitochondrial pathways
Research Status In vivo efficacy confirmed Preclinical studies ongoing

Distinct Features: Structural modifications (phenyl vs. amino/methyl groups) dictate target specificity, with AYG showing broader kinase inhibition .

Biological Activity

Acridine Yellow G (AYG), a synthetic dye derived from the heterocyclic compound acridine, has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of the biological activity of this compound G, focusing on its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

This compound G exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Cell Proliferation : AYG has been shown to inhibit the growth of various cancer cell lines, particularly glioblastoma cells. It achieves this by blocking the Epidermal Growth Factor Receptor (EGFR) and Protein Kinase C (PKC) pathways, leading to cell cycle arrest in the G1 phase and subsequent apoptosis .
  • DNA Intercalation : Like many acridine derivatives, AYG can intercalate into DNA, disrupting replication and transcription processes. This property is crucial for its anticancer activity as it interferes with the cellular machinery involved in cell division .
  • Fluorescence Properties : AYG's unique fluorescence characteristics allow it to be utilized as a pH probe in biological systems. Its fluorescence intensity varies with pH, making it useful for monitoring cellular environments.

Structure-Activity Relationship (SAR)

The biological activity of this compound G is influenced by its chemical structure. Key findings from SAR studies include:

  • Tricyclic Structure : The tricyclic aromatic structure of AYG, characterized by two amine groups and two methyl groups, is essential for its biological activity. Modifications to this core structure can significantly affect its potency .
  • Substituent Effects : The presence and position of substituents on the acridine ring are critical. For instance, methylation of specific nitrogen atoms within the ring can drastically reduce anti-proliferative activity .

Anticancer Activity

This compound G has demonstrated potent anti-tumor effects in various studies:

  • Glioblastoma Treatment : In a study involving U87MG glioblastoma cells, AYG inhibited cell proliferation with an IC50 value of approximately 7.5 µM for EGFR and 5 µM for PKC. Oral administration in animal models resulted in significant tumor volume reduction and prolonged survival .
  • Mechanistic Insights : The dual inhibition of EGFR and PKC leads to downregulation of the mTOR signaling pathway, which is often upregulated in cancer cells. This mechanism highlights AYG's potential as a combinatorial therapeutic agent for treating resistant cancer types .

Antimicrobial Activity

Beyond its anticancer properties, AYG also exhibits antimicrobial effects:

  • Antibacterial Properties : Some studies have indicated that acridine derivatives can possess antibacterial activities against resistant strains due to their ability to intercalate DNA and inhibit bacterial replication .

Case Study 1: Glioblastoma Treatment

In a controlled study involving mice implanted with human glioblastoma cells, AYG was administered orally. Results showed a marked reduction in tumor size compared to control groups receiving no treatment. The study concluded that AYG could serve as a viable therapeutic option for glioblastoma patients resistant to conventional therapies .

Case Study 2: Antimicrobial Efficacy

This compound G has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth at micromolar concentrations. The compound's ability to penetrate bacterial membranes and intercalate into DNA was identified as a key factor in its antimicrobial action .

Summary Table of Biological Activities

Activity TypeMechanismIC50 ValuesReference
AnticancerEGFR & PKC inhibitionEGFR: 7.5 µM; PKC: 5 µM
AntimicrobialDNA intercalationVaries by strain
Fluorescent ProbepH-dependent fluorescenceN/A

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for quantifying Acridine Yellow G (AYG) purity in experimental settings?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure absorbance at 442 nm (λmax in aqueous solutions) to assess purity .
  • Fluorescence Quenching : Utilize AYG’s interaction with Sudan I, where fluorescence quenching at λexem = 280/495 nm enables indirect quantification .
  • HPLC : Pair with mass spectrometry for high-resolution purity analysis, especially when detecting degradation products.

Q. What safety protocols should be followed when handling this compound G in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct experiments in fume hoods to minimize inhalation risks .
  • Waste Disposal : Segregate contaminated materials and collaborate with certified waste management services to comply with environmental regulations .

Q. How can researchers validate the stability of this compound G under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to monitor decomposition above 400°C .
  • pH Sensitivity : Test fluorescence intensity across pH gradients (e.g., acidic vs. neutral media) to identify optimal conditions for photochemical applications .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound G’s antitumoral effects in glioblastoma models?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use U87MG/EGFRvIII cell lines to demonstrate dual inhibition of EGFR (IC50 ~7.5 µM) and PKC kinases (IC50 ~5 µM) via Western blotting .
  • In Vivo Validation : Employ intracranial xenograft models (e.g., mice) to quantify tumor volume reduction (e.g., 50–100 mg/kg doses, p < 0.05 significance) .
  • Downstream Signaling : Monitor mTOR pathway suppression using phospho-specific antibodies for Akt (S473) and rpS6 (S235/236) .

Q. How can adsorption experiments using this compound G be optimized for novel adsorbents like Ag-HC-230?

  • Methodological Answer :

  • Isotherm Models : Fit data to the Langmuir model (R<sup>2</sup> > 0.95) to determine maximum adsorption capacity (0.073 mmol/g for Ag-HC-230 vs. 0.058 mmol/g for undoped hydrochar) .
  • Kinetic Studies : Apply pseudo-second-order (PSO) kinetics to analyze rate constants and adsorption efficiency .
  • Competitive Adsorption : Test coexisting pollutants (e.g., organic dyes, heavy metals) to evaluate selectivity.

Q. How do researchers reconcile contradictory toxicity data for this compound G in preclinical studies?

  • Methodological Answer :

  • Acute vs. Chronic Exposure : Differentiate between acute toxicity (limited data in SDS ) and chronic in vivo studies (no detectable weight loss or behavioral changes in mice ).
  • Dose-Dependent Analysis : Conduct MTT assays on non-cancerous cell lines (e.g., HEK293) to establish safety margins .
  • Ecotoxicity Screening : Perform algal growth inhibition tests to address gaps in ecological data .

Q. What experimental designs are critical for studying this compound G as a photo-induced electron transfer (PET) photocatalyst?

  • Methodological Answer :

  • Radical Trapping : Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to detect reactive oxygen species (ROS) during cyclocondensation reactions .
  • Substrate Scope : Test diverse imine derivatives to evaluate reaction generality and optimize light sources (e.g., visible vs. UV irradiation) .
  • Quantum Yield Calculations : Compare AYG’s efficiency with other acridine dyes (e.g., Acridine Orange) under standardized conditions.

Data Analysis and Reproducibility

Q. How should researchers document this compound G experiments to ensure reproducibility?

  • Methodological Answer :

  • Detailed Protocols : Include synthesis steps, characterization data (e.g., <sup>1</sup>H NMR, HPLC traces), and instrument calibration details in supplementary materials .
  • Negative Controls : Report baseline fluorescence/adsorption measurements for untreated samples .
  • Statistical Transparency : Use ANOVA for multi-group comparisons and Cohen’s d for effect size in preclinical studies .

Q. What strategies address variability in AYG’s fluorescence signals across biological assays?

  • Methodological Answer :

  • Matrix Effects : Pre-treat serum/protein samples with filtration to reduce autofluorescence interference .
  • Polarization Correction : Rotate excitation light polarization to confirm random dye orientation in solvent channels .
  • Concentration Calibration : Prepare standard curves in replicate (n ≥ 3) to minimize intra-experimental variability .

Tables for Key Data

Property Value Reference
Molecular Weight273.76 g/mol
λmax (H2O)442 nm
Adsorption Capacity (Ag-HC-230)0.073 mmol/g
EGFR Inhibition (IC50)7.5 µM
In Vivo Tumor Suppression Dose Reduction p-value Reference
Intracranial U87MG/EGFRvIII100 mg/kg45%<0.05

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acridine Yellow
Reactant of Route 2
Acridine Yellow

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